16,16-dimethyl prostaglandin E2

Catalog No.
S004803
CAS No.
39746-25-3
M.F
C22H36O5
M. Wt
380.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16,16-dimethyl prostaglandin E2

CAS Number

39746-25-3

Product Name

16,16-dimethyl prostaglandin E2

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-17,19-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,19-,20-/m1/s1

InChI Key

QAOBBBBDJSWHMU-WMBBNPMCSA-N

SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Synonyms

16,16 Dimethyl PGE2, 16,16 Dimethylprostaglandin E2, 16,16-Dimethyl-PGE2, 16,16-Dimethylprostaglandin E2, E2, 16,16-Dimethylprostaglandin

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O

Description

The exact mass of the compound 16,16-dimethylprostaglandin E2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Prostaglandins, Synthetic - Prostaglandins E, Synthetic. It belongs to the ontological category of prostanoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]. However, this does not mean our product can be used or applied in the same or a similar way.

16,16-dimethylprostaglandin E2 (16,16-dmPGE2) is a synthetic derivative of prostaglandin E2 (PGE2) []. Unlike PGE2, 16,16-dmPGE2 is resistant to breakdown by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which gives it a longer lasting effect in the body []. This property makes 16,16-dmPGE2 a valuable tool for researchers studying the biological functions of PGE2 signaling.

Effects on Hematopoietic Stem Cells

One area of research interest is the effect of 16,16-dmPGE2 on hematopoietic stem cells (HSCs). HSCs are rare cells in the bone marrow that can develop into all types of blood cells. Studies have shown that 16,16-dmPGE2 can increase the number and function of HSCs in mice and zebrafish [, ]. The mechanism by which 16,16-dmPGE2 acts on HSCs is not fully understood, but it may involve activation of the Wnt signaling pathway [].

Other Areas of Research

,16-dmPGE2 is also being investigated for its potential role in other areas of biology, including:

  • Protection of the gastrointestinal tract: Studies suggest 16,16-dmPGE2 may help prevent ulcers and promote healing.
  • Cancer biology: Some research suggests 16,16-dmPGE2 may inhibit the growth of some tumors.

16,16-Dimethyl prostaglandin E2 is a synthetic derivative of prostaglandin E2, characterized by the addition of two methyl groups at the 16 position of the prostaglandin structure. Its chemical formula is C22H36O5C_{22}H_{36}O_{5} and it possesses a unique structure that enhances its stability and biological activity compared to natural prostaglandins. This compound is primarily known for its role in various physiological processes, including inflammation and reproductive functions.

Typical of prostaglandins. Key reactions include:

  • Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions, leading to the formation of free acids.
  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Receptor Binding: It acts as an agonist for various prostaglandin receptors, particularly the EP receptor subtypes, influencing downstream signaling pathways.

This compound exhibits significant biological activities, including:

  • Hematopoietic Stem Cell Induction: It has been shown to increase the formation of hematopoietic stem and progenitor cells, indicating its potential role in regenerative medicine .
  • Uterine Contraction: 16,16-Dimethyl prostaglandin E2 is utilized experimentally to induce cervical ripening and uterine contractions, making it relevant in obstetrics .
  • Cytoprotection: Studies indicate that it can protect renal proximal tubular cells from oxidative stress by stimulating specific protein synthesis involved in cell survival pathways .

The synthesis of 16,16-dimethyl prostaglandin E2 typically involves several steps:

  • Starting Material: The synthesis often begins with a natural prostaglandin precursor.
  • Methylation: Methyl groups are introduced at the 16 position using methylating agents such as dimethyl sulfate or methyl iodide.
  • Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity for biological applications.

16,16-Dimethyl prostaglandin E2 has various applications in research and medicine:

  • Research Tool: It serves as a tool for studying prostaglandin signaling pathways and their physiological effects.
  • Pharmaceutical Development: Due to its efficacy in inducing labor and its cytoprotective properties, it is explored for therapeutic uses in reproductive health and nephrology.
  • Stem Cell Research: Its ability to enhance hematopoietic stem cell proliferation makes it valuable in regenerative medicine studies .

Interaction studies have revealed that 16,16-dimethyl prostaglandin E2 interacts with multiple receptor subtypes:

  • EP Receptors: It acts as an agonist on most EP receptor subtypes (EP1, EP2, EP3, EP4), which mediate various physiological responses such as vasodilation and inflammation .
  • Signal Transduction Pathways: The compound activates intracellular signaling cascades involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to diverse cellular responses.

Several compounds share structural similarities with 16,16-dimethyl prostaglandin E2. These include:

Compound NameUnique Features
Prostaglandin E2Natural compound with broader physiological roles
11-Deoxy-16,16-dimethyl Prostaglandin E2More stable analogue with distinct receptor activity
MisoprostolA synthetic analogue used for medical abortions
DinoprostoneUsed for cervical ripening and labor induction

Uniqueness of 16,16-Dimethyl Prostaglandin E2

The uniqueness of 16,16-dimethyl prostaglandin E2 lies in its enhanced stability due to methylation at the 16 position, which increases its half-life and biological efficacy compared to natural prostaglandins. This modification allows for more sustained therapeutic effects while minimizing degradation.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

380.25627424 g/mol

Monoisotopic Mass

380.25627424 g/mol

Heavy Atom Count

27

Appearance

Assay:≥98%A solution in methyl acetate

UNII

M790V82VAC

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Ulcer Agents

Pictograms

Irritant

Irritant

Wikipedia

16,16-dimethylprostaglandin E2

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]

Dates

Modify: 2023-09-13
Yeh et al. Discovering chemical modifiers of oncogene-regulated hematopoietic differentiation Nature Chemical Biology, doi: 10.1038/nchembio.147, published online 26 January 2009 http://www.nature.com/naturechemicalbiology

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